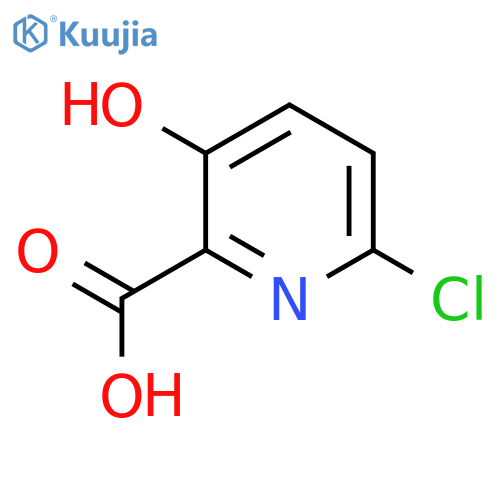Cas no 1240596-65-9 (6-Chloro-3-hydroxypicolinic acid)

1240596-65-9 structure
商品名:6-Chloro-3-hydroxypicolinic acid
CAS番号:1240596-65-9
MF:C6H4ClNO3
メガワット:173.553860664368
CID:4902551
6-Chloro-3-hydroxypicolinic acid 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-3-hydroxypicolinic acid
-
- インチ: 1S/C6H4ClNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11)
- InChIKey: QXDGNQIPVQKARR-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(C(=O)O)=N1)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 164
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 70.4
6-Chloro-3-hydroxypicolinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010545-250mg |
6-Chloro-3-hydroxypicolinic acid |
1240596-65-9 | 95% | 250mg |
$980.00 | 2023-09-03 | |
| Alichem | A029010545-1g |
6-Chloro-3-hydroxypicolinic acid |
1240596-65-9 | 95% | 1g |
$2895.00 | 2023-09-03 |
6-Chloro-3-hydroxypicolinic acid 関連文献
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
1240596-65-9 (6-Chloro-3-hydroxypicolinic acid) 関連製品
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
